molecular formula C8H9BF3KO2 B13553856 Potassium (2,4-dimethoxyphenyl)trifluoroborate

Potassium (2,4-dimethoxyphenyl)trifluoroborate

Cat. No.: B13553856
M. Wt: 244.06 g/mol
InChI Key: WXJCZIHPDHTCPM-UHFFFAOYSA-N
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Description

Potassium (2,4-dimethoxyphenyl)trifluoroboranuide is an organoboron compound that belongs to the class of potassium organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The presence of the trifluoroborate group makes this compound highly reactive and useful in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (2,4-dimethoxyphenyl)trifluoroboranuide typically involves the reaction of 2,4-dimethoxyphenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aqueous or organic solvent. The reaction conditions often include mild temperatures and atmospheric pressure to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of potassium (2,4-dimethoxyphenyl)trifluoroboranuide follows similar synthetic routes but with optimized conditions for large-scale synthesis. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize yield.

Chemical Reactions Analysis

Types of Reactions

Potassium (2,4-dimethoxyphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: It can be reduced to form the corresponding boronic acid or alcohol.

    Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Palladium or nickel catalysts are commonly employed in cross-coupling reactions.

Major Products

The major products formed from these reactions include phenols, quinones, boronic acids, and various substituted aromatic compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

Potassium (2,4-dimethoxyphenyl)trifluoroboranuide has a wide range of applications in scientific research:

    Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals due to its ability to form stable carbon-boron bonds.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which potassium (2,4-dimethoxyphenyl)trifluoroboranuide exerts its effects involves the formation of stable carbon-boron bonds. The trifluoroborate group acts as a nucleophile, participating in various cross-coupling reactions. The molecular targets and pathways involved include the activation of palladium or nickel catalysts, which facilitate the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • Potassium (2,4-dichlorophenyl)trifluoroboranuide
  • Potassium (2,4-difluorophenyl)trifluoroboranuide
  • Potassium (3,4-dimethoxyphenyl)trifluoroboranuide

Uniqueness

Potassium (2,4-dimethoxyphenyl)trifluoroboranuide is unique due to the presence of the 2,4-dimethoxyphenyl group, which imparts specific electronic and steric properties. This makes it particularly useful in selective cross-coupling reactions and the synthesis of complex organic molecules. Its stability and reactivity under various conditions also make it a valuable reagent in both academic and industrial research.

Properties

Molecular Formula

C8H9BF3KO2

Molecular Weight

244.06 g/mol

IUPAC Name

potassium;(2,4-dimethoxyphenyl)-trifluoroboranuide

InChI

InChI=1S/C8H9BF3O2.K/c1-13-6-3-4-7(9(10,11)12)8(5-6)14-2;/h3-5H,1-2H3;/q-1;+1

InChI Key

WXJCZIHPDHTCPM-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=C(C=C1)OC)OC)(F)(F)F.[K+]

Origin of Product

United States

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